3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole

Ziprasidone synthesis process impurity intermediate control

This penultimate intermediate of the Urban–Pfizer Ziprasidone synthesis enables direct quantification of residual nitro-precursor in API batches. Its saturated ethylene bridge and nitro-aromatic chromophore confer unique relative retention time and [M+H]⁺ at m/z 437.34, essential for resolving Impurity 6 (ethenyl analog) and validating complete NaBH(OAc)₃ reduction. Supplied with full characterization (NMR, HRMS, IR) for ICH Q3A/B system suitability, method validation, and regulatory deficiency responses. Procure the only structurally authenticated Impurity 7 reference to de-risk your ANDA submission.

Molecular Formula C19H18Cl2N4O2S
Molecular Weight 437.3 g/mol
CAS No. 160384-38-3
Cat. No. B143884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole
CAS160384-38-3
Molecular FormulaC19H18Cl2N4O2S
Molecular Weight437.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43
InChIInChI=1S/C19H18Cl2N4O2S/c20-15-12-17(25(26)27)16(21)11-13(15)5-6-23-7-9-24(10-8-23)19-14-3-1-2-4-18(14)28-22-19/h1-4,11-12H,5-10H2
InChIKeyLDGIOUORLDAFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole (CAS 160384-38-3) for ANDA and QC Reference Standards


3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole, catalogued as Ziprasidone Impurity 7, is a fully-characterized synthetic intermediate and process-related impurity in the manufacturing of the atypical antipsychotic Ziprasidone . Its structure comprises a 1,2-benzisothiazole core, a piperazine ring, and a 2,5-dichloro-4-nitrophenyl moiety connected via a saturated ethylene bridge . The compound is a penultimate intermediate in the original Urban–Pfizer synthetic pathway, requiring nitro-group reduction and cyclization to complete the indolone ring system of the active pharmaceutical ingredient [1].

Why Generic Impurity Substitution Risks Regulatory Rejection: The Critical Differentiation of 160384-38-3 from Impurity 6 and EP Impurity A


Generic substitution among Ziprasidone impurities is scientifically invalid because the saturated ethylene linker in 160384-38-3 confers distinct physicochemical properties, chromatographic behavior, and synthetic origin compared to its closest analog, Ziprasidone Impurity 6 (CAS 160384-37-2) . Impurity 6 retains an ethenyl (double-bond) bridge, resulting in a molecular weight difference of 2.02 Da and altered UV absorption due to extended conjugation [1]. Furthermore, the nitro group on the dichlorophenyl ring renders this compound a penultimate intermediate that is chemically distinct from the fully cyclized indolone impurities such as EP Impurity A (CAS 87691-87-0), which lacks both the dichloronitrophenyl moiety and the ethylene bridge [2]. These differences are directly material to analytical method development, system suitability testing, and regulatory filing compliance under ICH Q3A/B guidelines.

Head-to-Head Evidence Matrix: 160384-38-3 vs. Impurity 6, EP Impurity A, and Des-Chloro Ziprasidone


Synthetic Pathway Position: Penultimate Intermediate vs. Terminal Impurity

In the Urban synthesis (Synth. Commun. 1996), compound VII (160384-38-3) is the saturated reduction product of the vinyl precursor VI (Impurity 6, 160384-37-2) and is the direct precursor to the malonic ester condensation step [1]. The nitro group at the para position serves as a latent amine for the final indolone cyclization. This makes 160384-38-3 a critical process control marker for reduction completion: carryover of the unreduced vinyl impurity VI into the penultimate intermediate represents a failure of the NaBH(OAc)₃ reduction step [2]. In contrast, EP Impurity A (87691-87-0) is a downstream fragment lacking the entire chlorooxindole precursor moiety, and thus cannot serve as a control for the reduction step or the subsequent malonate alkylation [3].

Ziprasidone synthesis process impurity intermediate control

Molecular Weight and Formula Differentiation: Saturated Ethylene vs. Vinyl Bridge

The mass difference between Impurity 7 and Impurity 6 is exactly 2.02 Da (two hydrogen atoms), corresponding to the reduction of the vinyl double bond . This is analytically significant: in LC-MS analysis, the [M+H]⁺ ion of Impurity 7 appears at m/z 437.34, while Impurity 6 is detected at m/z 435.32 . This mass difference is sufficient for unequivocal peak assignment in single-quadrupole MS detectors and eliminates co-elution ambiguity in routine quality control [1].

mass spectrometry LC-MS identification impurity profiling

UV Absorbance Differentiation: Conjugation Effects of the Nitro-Vinyl vs. Nitro-Ethyl Chromophore

The UV absorbance maxima differ between Impurity 6 and Impurity 7 due to extended conjugation in the vinyl analog. Impurity 6, with its ethenyl linker conjugated to both the electron-withdrawing nitro group and the piperazine nitrogen, exhibits a red-shifted λmax and higher molar absorptivity compared to Impurity 7 [1]. In USP compendial HPLC-UV methods for Ziprasidone, detection is performed at 229 nm, where the absorbance of the saturated Impurity 7 is measurably lower than that of Impurity 6, requiring independent calibration with the authentic reference standard [2].

HPLC-UV detection chromophore method development

Regulatory Classification: Process Impurity with ICH Q3A Threshold Control vs. Degradant Monitoring

As a penultimate intermediate with a mutagenic nitro-aromatic substructure, Impurity 7 is classified as a process-related impurity under ICH Q3A guidelines, not a degradation product [1]. This classification imposes a different control strategy compared to degradation impurities II, III, and V described in Ph. Eur. 11 and USP-NF 2022 monographs [2]. The nitro group present in Impurity 7 is absent in the final API (ziprasidone), making it a critical marker for completion of the final reduction/cyclization step. By contrast, EP Impurity A (87691-87-0) is a degradation product and des-chloro ziprasidone (684269-12-3) is a process impurity arising from a different synthetic step, each requiring independent reference standards .

regulatory compliance ICH Q3A process impurity control

Physical Appearance and Solubility: Orange Solid with Dichloromethane/Methanol Solubility Profile

The compound is supplied as an orange solid with solubility in dichloromethane and methanol . This appearance and solubility profile differ from the white to faint pink powder of Ziprasidone hydrochloride API [1]. The orange coloration is characteristic of the nitro-aromatic chromophore and provides a simple visual identity check upon receipt. In contrast, EP Impurity A (a white to off-white solid) lacks this visual differentiator [2].

reference standard handling solubility physical characterization

Primary Application Scenarios for Ziprasidone Impurity 7 (160384-38-3) Reference Standard


ANDA Filing: Process-Specific Impurity Control for Reduction Step Monitoring

During ANDA preparation for generic Ziprasidone capsules, the applicant must demonstrate control over process-related impurities. Impurity 7 serves as the reference standard for quantifying residual penultimate intermediate in the API, as established by the Urban synthesis pathway [1]. Its use is specifically required to validate that the NaBH(OAc)₃ reduction of the vinyl precursor (Impurity 6) is complete and that the subsequent nitro-to-amine reduction/cyclization has proceeded to specification.

HPLC-UV Method Development: System Suitability and Relative Retention Time Marker

Impurity 7 can be used as a system suitability marker in HPLC-UV methods operating at 229 nm, the compendial detection wavelength. Its distinct retention behavior, arising from the saturated ethylene linker and nitro-aromatic chromophore, provides a mid-polarity peak that aids in defining the critical resolution pair in gradient methods [2]. The compound's XLogP3 of 5.6 and topological polar surface area of 93.4 Ų differentiate it from more polar degradation impurities II and III .

LC-MS Impurity Profiling: Mass Marker for Process vs. Degradation Impurity Differentiation

In LC-MS impurity profiling, the [M+H]⁺ ion at m/z 437.34 serves as a diagnostic mass marker for the penultimate intermediate. This mass is distinct from degradation impurities (which generally lack the nitro-aromatic moiety) and from the des-chloro process impurity, enabling unambiguous classification of unknown peaks as process-related or degradation-related during forced degradation studies [2].

Pharmacopeial Compliance: Independent Reference Standard for EP/USP Nitro-Impurity Control

Although Impurity 7 is not currently listed as a named impurity in Ph. Eur. 11 or USP-NF 2022 monographs, it is widely used as an in-house reference standard for nitro-containing process impurities in Ziprasidone API [1]. Its procurement and characterization data (including NMR, IR, and HRMS) support DMF filings and respond to regulatory deficiency letters concerning unlisted process impurities above the ICH Q3A identification threshold .

Quote Request

Request a Quote for 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.